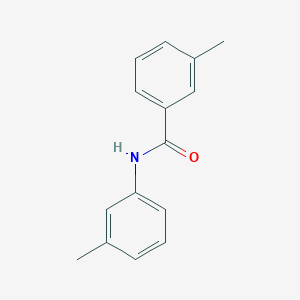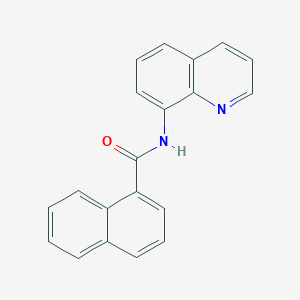
3-methyl-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(3-methylphenyl)benzamide, also known as 3M3MPB, is a chemical compound that belongs to the amide class of organic compounds. It has a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(3-methylphenyl)benzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, this compound reduces inflammation and pain in the body.
Biochemical and Physiological Effects
Studies have shown that this compound has significant biochemical and physiological effects on the body. It has been found to reduce inflammation and pain in animal models of arthritis, indicating its potential as a therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-methyl-N-(3-methylphenyl)benzamide in lab experiments is its high purity and stability, which ensures consistent results. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for the research on 3-methyl-N-(3-methylphenyl)benzamide. These include:
1. Development of new drugs based on the structure of this compound for the treatment of inflammatory diseases.
2. Investigation of the potential of this compound as a therapeutic agent for the treatment of cancer.
3. Study of the effects of this compound on the immune system and its potential as an immunomodulatory agent.
4. Investigation of the potential of this compound as a natural preservative in the food industry.
5. Study of the effects of this compound on the central nervous system and its potential as a neuroprotective agent.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its unique properties and mechanism of action make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(3-methylphenyl)benzamide involves the reaction of 3-methylacetophenone with hydroxylamine hydrochloride in the presence of sodium acetate and acetic anhydride. The resulting product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
3-methyl-N-(3-methylphenyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C15H15NO |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
3-methyl-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO/c1-11-5-3-7-13(9-11)15(17)16-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,16,17) |
Clé InChI |
VOEZRYLQOURMQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)



![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)



